molecular formula C11H8BrNO2 B8634802 3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione

3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8634802
M. Wt: 266.09 g/mol
InChI Key: KMYQPPYCYHPTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8BrNO2/c12-6-2-1-3-7(4-6)13-10(14)8-5-9(8)11(13)15/h1-4,8-9H,5H2

InChI Key

KMYQPPYCYHPTHU-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromophenylamine (2.78 g, 16.2 mmol) and 3-oxabicyclo[3.1.0]hexane-2,4-dione (2.0 g, 17.8 mmol) were suspended in 90 mL dichloromethane. The reaction was stirred at 50° C. for 3 h. The reaction was cooled to room temperature and 1,1′-carbonyldiimidazole (3.14 g, 19.4 mmol) was added in portions. The reaction was heated again to 50° C. and stirred overnight then cooled to room temperature and the solvent was evaporated. The residue was redissolved in 90 mL 1,2-dichloroethane and additional 1,1′-carbonyldiimidazole (1.13 g, 7.0 mmol) was added. The reaction mixture was heated at reflux for 2.5 h then cooled to room temperature. The solvent was evaporated and the product was crystallized from isopropyl alcohol to give 4.25 g (99%) of 3-(3-bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione as a white solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.14 g
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

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